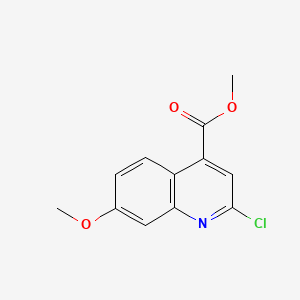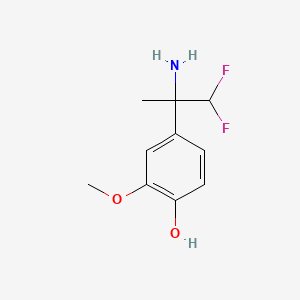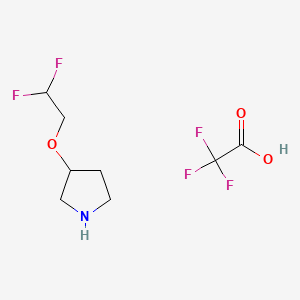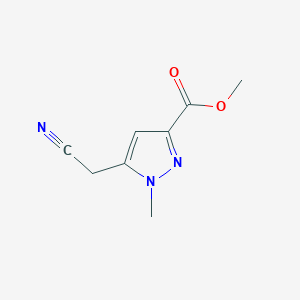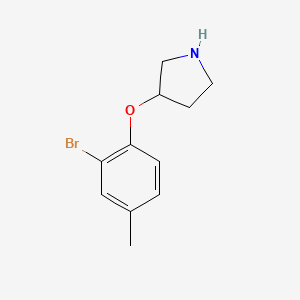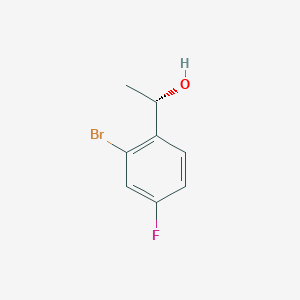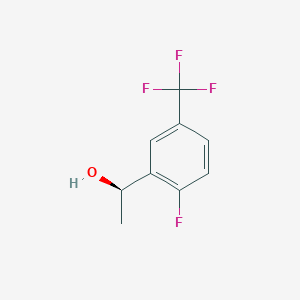
1-(4-bromo-2H-1,2,3-triazol-2-yl)cyclopropane-1-carboxylicacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-bromo-2H-1,2,3-triazol-2-yl)cyclopropane-1-carboxylic acid is a compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocycles containing three nitrogen atoms and two carbon atoms
Métodos De Preparación
The synthesis of 1-(4-bromo-2H-1,2,3-triazol-2-yl)cyclopropane-1-carboxylic acid typically involves the following steps:
Cycloaddition Reaction: The 1,2,3-triazole ring system can be synthesized via a copper-catalyzed click reaction of azides with alkynes.
Cyclopropanation: The cyclopropane ring can be introduced through a cyclopropanation reaction involving diazo compounds and alkenes.
Carboxylation: The carboxylic acid group can be introduced via carboxylation reactions using carbon dioxide or other carboxylating agents.
Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity.
Análisis De Reacciones Químicas
1-(4-bromo-2H-1,2,3-triazol-2-yl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Cycloaddition Reactions: The triazole ring can participate in cycloaddition reactions with various dienophiles.
Common reagents used in these reactions include N-bromosuccinimide (NBS) for bromination, copper catalysts for cycloaddition, and various oxidizing and reducing agents . Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(4-bromo-2H-1,2,3-triazol-2-yl)cyclopropane-1-carboxylic acid has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 1-(4-bromo-2H-1,2,3-triazol-2-yl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The triazole ring can bind to various enzymes and receptors, modulating their activity . The bromine atom and carboxylic acid group can also participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity .
Comparación Con Compuestos Similares
Similar compounds to 1-(4-bromo-2H-1,2,3-triazol-2-yl)cyclopropane-1-carboxylic acid include other triazole derivatives such as 1,2,4-triazole and 1,2,3-triazole analogs . These compounds share similar structural features but may differ in their specific substituents and functional groups. The uniqueness of 1-(4-bromo-2H-1,2,3-triazol-2-yl)cyclopropane-1-carboxylic acid lies in its specific combination of a bromine atom, a triazole ring, and a cyclopropane carboxylic acid moiety .
Propiedades
Fórmula molecular |
C6H6BrN3O2 |
|---|---|
Peso molecular |
232.03 g/mol |
Nombre IUPAC |
1-(4-bromotriazol-2-yl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C6H6BrN3O2/c7-4-3-8-10(9-4)6(1-2-6)5(11)12/h3H,1-2H2,(H,11,12) |
Clave InChI |
RCMCEZDBSIAKRD-UHFFFAOYSA-N |
SMILES canónico |
C1CC1(C(=O)O)N2N=CC(=N2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[1-(6-Chloropyridin-2-yl)cyclopentyl]methanamine](/img/structure/B13588680.png)
